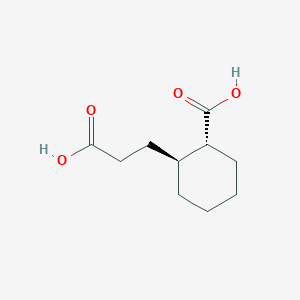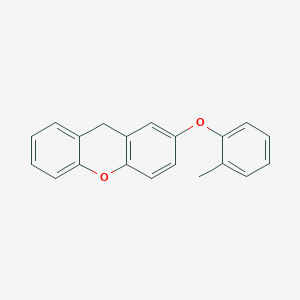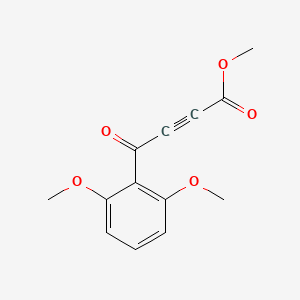
Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a but-2-ynoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate typically involves the reaction of 2,6-dimethoxybenzaldehyde with propargyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide or lithium aluminum hydride are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted esters and alcohols.
科学的研究の応用
Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or interact with cellular receptors, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
Syringol: 2,6-Dimethoxyphenol, a compound with similar methoxy groups but different overall structure.
Erinacine A: A bioactive compound with neuroprotective properties, though structurally different.
特性
CAS番号 |
61227-32-5 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC名 |
methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate |
InChI |
InChI=1S/C13H12O5/c1-16-10-5-4-6-11(17-2)13(10)9(14)7-8-12(15)18-3/h4-6H,1-3H3 |
InChIキー |
VXVIUEDPUSZPHL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C#CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





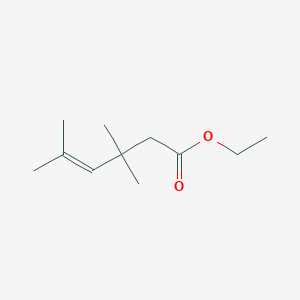
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
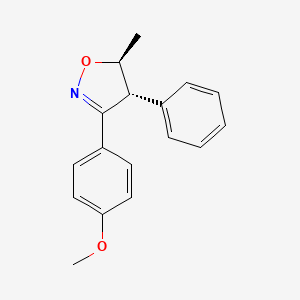

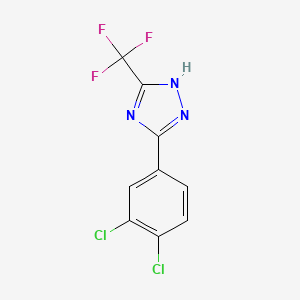

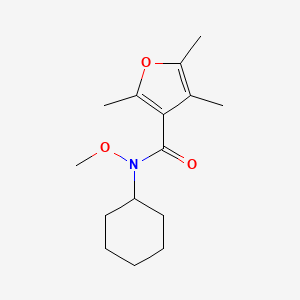
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
